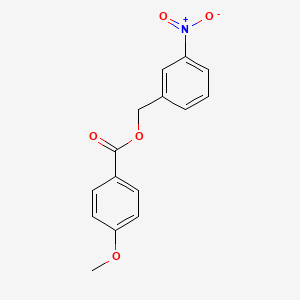
N-(4-acetylphenyl)-2-(2-thienylacetyl)hydrazinecarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-acetylphenyl)-2-(2-thienylacetyl)hydrazinecarboxamide, also known as ATC-0175, is a novel hydrazinecarboxamide derivative that has shown promising results in scientific research. This compound has been studied for its potential use in treating various diseases and disorders, including cancer, Alzheimer's disease, and inflammation.
Mecanismo De Acción
The mechanism of action of N-(4-acetylphenyl)-2-(2-thienylacetyl)hydrazinecarboxamide is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways involved in cell growth and proliferation. This compound has been shown to inhibit the activity of histone deacetylases, which play a role in regulating gene expression. N-(4-acetylphenyl)-2-(2-thienylacetyl)hydrazinecarboxamide has also been shown to inhibit the activity of the NF-kappaB signaling pathway, which is involved in inflammation and cancer.
Biochemical and Physiological Effects
N-(4-acetylphenyl)-2-(2-thienylacetyl)hydrazinecarboxamide has been shown to have various biochemical and physiological effects. In cancer research, this compound has been shown to induce apoptosis, or programmed cell death, in cancer cells. N-(4-acetylphenyl)-2-(2-thienylacetyl)hydrazinecarboxamide has also been shown to inhibit angiogenesis, or the formation of new blood vessels, which is essential for tumor growth and progression. In Alzheimer's disease research, N-(4-acetylphenyl)-2-(2-thienylacetyl)hydrazinecarboxamide has been shown to reduce the accumulation of beta-amyloid plaques in the brain, which are a hallmark of the disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(4-acetylphenyl)-2-(2-thienylacetyl)hydrazinecarboxamide has several advantages for lab experiments, including its high purity and stability. This compound is also relatively easy to synthesize and can be obtained in large quantities. However, one limitation of N-(4-acetylphenyl)-2-(2-thienylacetyl)hydrazinecarboxamide is that its mechanism of action is not fully understood, which makes it difficult to optimize its use in various applications.
Direcciones Futuras
There are several future directions for research on N-(4-acetylphenyl)-2-(2-thienylacetyl)hydrazinecarboxamide. One area of interest is the development of more potent and selective derivatives of this compound for use in cancer and Alzheimer's disease research. Another area of interest is the investigation of the potential use of N-(4-acetylphenyl)-2-(2-thienylacetyl)hydrazinecarboxamide in other diseases and disorders, such as inflammation and autoimmune diseases. Additionally, further research is needed to fully understand the mechanism of action of N-(4-acetylphenyl)-2-(2-thienylacetyl)hydrazinecarboxamide and to optimize its use in various applications.
Métodos De Síntesis
The synthesis of N-(4-acetylphenyl)-2-(2-thienylacetyl)hydrazinecarboxamide involves the reaction of 4-acetylphenylhydrazine with 2-thienylacetyl chloride in the presence of a base. The resulting product is then purified through recrystallization to obtain a white crystalline powder. This synthesis method has been optimized to produce high yields of pure N-(4-acetylphenyl)-2-(2-thienylacetyl)hydrazinecarboxamide.
Aplicaciones Científicas De Investigación
N-(4-acetylphenyl)-2-(2-thienylacetyl)hydrazinecarboxamide has been studied extensively for its potential therapeutic applications. In cancer research, N-(4-acetylphenyl)-2-(2-thienylacetyl)hydrazinecarboxamide has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells. This compound has also been studied for its potential use in treating Alzheimer's disease, as it has been shown to reduce the accumulation of beta-amyloid plaques in the brain.
Propiedades
IUPAC Name |
1-(4-acetylphenyl)-3-[(2-thiophen-2-ylacetyl)amino]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N3O3S/c1-10(19)11-4-6-12(7-5-11)16-15(21)18-17-14(20)9-13-3-2-8-22-13/h2-8H,9H2,1H3,(H,17,20)(H2,16,18,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JVVDUQOUGHCPAT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)NC(=O)NNC(=O)CC2=CC=CS2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-acetylphenyl)-2-(thiophen-2-ylacetyl)hydrazinecarboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[3-(methylthio)phenyl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide](/img/structure/B5800707.png)


![1-[4-(diethylamino)benzyl]-4-piperidinol](/img/structure/B5800729.png)

![N-[3-(1,3-dihydro-2H-isoindol-2-yl)phenyl]-2-fluorobenzamide](/img/structure/B5800744.png)
![methyl 5-(2-thienyl)-7-(trifluoromethyl)[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxylate](/img/structure/B5800748.png)
![N-[2-(3-chloro-4-methoxyphenyl)-6-methyl-2H-1,2,3-benzotriazol-5-yl]acetamide](/img/structure/B5800754.png)

![ethyl 3-[5-(3-bromophenyl)-2-furyl]-2-cyanoacrylate](/img/structure/B5800761.png)

![3-bromo-N'-[(4-butoxybenzoyl)oxy]benzenecarboximidamide](/img/structure/B5800783.png)

